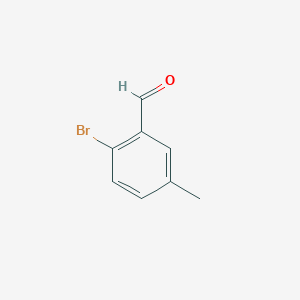

2-Bromo-5-methylbenzaldehyde

Descripción

Significance of Aromatic Aldehyde and Halogenated Aromatic Scaffolds

Aromatic aldehydes are a cornerstone of organic synthesis, serving as crucial intermediates in the formation of a vast array of more complex molecules. wisdomlib.orgacs.org The aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations. wisdomlib.orgwisdomlib.org This reactivity allows for the construction of diverse molecular frameworks such as Schiff bases, chalcones, and various heterocyclic systems, many of which are of medicinal importance. epo.org The aromatic ring of these aldehydes can also be functionalized, influencing the reactivity of the aldehyde group and providing sites for further molecular elaboration. wisdomlib.orgbyjus.com

Similarly, halogenated aromatic compounds are of immense importance, particularly in the fields of medicinal chemistry and materials science. cdnsciencepub.comkpfu.ru The introduction of a halogen atom onto an aromatic ring can significantly modulate a molecule's physical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. kpfu.ruacs.org Halogen atoms, particularly bromine and iodine, are also valuable synthetic handles, enabling a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. ekb.eg

The Strategic Role of 2-Bromo-5-methylbenzaldehyde as a Bifunctional Building Block

This compound, with its chemical formula C8H7BrO, is a substituted aromatic aldehyde that strategically combines the functionalities of both an aldehyde and a halogenated benzene (B151609) ring. researchgate.netbritannica.com This bifunctional nature makes it a highly valuable and versatile building block in organic synthesis. researchgate.net The aldehyde group provides a reactive site for transformations such as condensations and additions, while the bromo substituent offers a handle for a range of cross-coupling reactions. ekb.egresearchgate.net The presence of both of these functional groups on the same aromatic scaffold allows for sequential and regioselective modifications, providing a streamlined pathway to complex molecular architectures. The methyl group further influences the electronic properties and steric environment of the molecule. This compound is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

Below are some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C8H7BrO |

| Molecular Weight | 199.04 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 43 °C |

| Boiling Point | 253.2±20.0 °C at 760 Torr |

| Solubility | Very slightly soluble in water (0.28 g/L at 25 °C) |

| CAS Number | 90221-55-9 |

The data in this table was sourced from multiple references. researchgate.netresearchgate.net

Historical Context and Evolution of Research on Substituted Benzaldehydes

The study of aromatic aldehydes dates back to the early 19th century with the isolation of benzaldehyde (B42025), the simplest aromatic aldehyde, from bitter almonds in 1803. Subsequent investigations into its reactions by chemists like Justus von Liebig and Friedrich Wöhler in the 1830s were foundational to the development of structural organic chemistry.

The exploration of substituted benzaldehydes, those with additional functional groups on the aromatic ring, naturally followed as chemists sought to understand how these substituents influenced the reactivity of the aldehyde and the properties of the resulting compounds. Early research focused on electrophilic substitution reactions to introduce various groups onto the benzene ring of benzaldehyde.

The 20th century saw a significant expansion in the synthetic methodologies for preparing substituted benzaldehydes. Classic named reactions like the Gattermann-Koch reaction, which allows for the formylation of benzene and its derivatives, became important tools. cdnsciencepub.com The Etard reaction, involving the oxidation of methylbenzenes, also provided a route to these compounds. cdnsciencepub.com

More recently, the advent of modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of functionalized benzaldehydes. researchgate.net These methods offer high efficiency and selectivity, allowing for the precise construction of a wide variety of substituted benzaldehydes from readily available starting materials. acs.orgresearchgate.net Research in the 21st century continues to refine these methods, focusing on aspects like green chemistry and the development of one-pot procedures to enhance synthetic efficiency. The ability to synthesize a diverse range of substituted benzaldehydes has been crucial for their application in the development of new pharmaceuticals, agrochemicals, and materials. wisdomlib.orgbyjus.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGFRLQHWDMILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474354 | |

| Record name | 2-BROMO-5-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90221-55-9 | |

| Record name | 2-BROMO-5-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Methylbenzaldehyde

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 2-Bromo-5-methylbenzaldehyde often rely on multi-step sequences involving functional group transformations of readily available starting materials. These routes, while sometimes lengthy, are well-documented and have been foundational in organic synthesis.

Conversion of Aromatic Amines to Aldehydes via Diazonium Salt Intermediates

A prominent classical strategy for introducing an aldehyde group onto an aromatic ring involves the transformation of a primary aromatic amine. This is typically accomplished by converting the amine into a diazonium salt, which then serves as a versatile intermediate for subsequent functionalization.

The Beech reaction provides a direct method for converting an aromatic amine to the corresponding aldehyde. orgsyn.org This reaction has been noted for its wide applicability in preparing various substituted halobenzaldehydes, including this compound. orgsyn.orgmdpi.com The synthesis commences with the diazotization of the corresponding aromatic amine, in this case, 2-bromo-5-methylaniline (B1276313). This is achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (typically 0–5 °C) to form the 2-bromo-5-methylbenzenediazonium chloride. orgsyn.org

The core of the Beech reaction involves the reaction of this diazonium salt with formaldoxime (B1209246) (H₂C=NOH) in the presence of copper(II) sulfate (B86663) and sodium sulfite. mdpi.comsemanticscholar.org The formaldoxime acts as the source of the aldehyde carbon. Mechanistically, the diazonium salt is believed to decompose, and the resulting aryl radical or cation is trapped by the formaldoxime. The intermediate benzaldoxime (B1666162) is then hydrolyzed in situ, typically by heating with acid, to yield the final aldehyde product. mdpi.com A critical aspect of this procedure is the neutralization of the diazonium salt solution before its addition to the formaldoxime solution to minimize the formation of azo-dyes as by-products. orgsyn.org

A general representation of the Beech reaction is as follows: Ar-NH₂ → [Ar-N₂]⁺Cl⁻ --(H₂C=NOH, CuSO₄)--> Ar-CH=NOH → Ar-CHO

While the Beech reaction is effective, other modifications to the diazotization-hydrolysis sequence exist. A standard method for converting diazonium salts to phenols involves heating the acidic aqueous solution of the diazonium salt. pitt.edu However, this can lead to side reactions, especially when the aromatic ring is substituted with sensitive groups. pitt.edu To circumvent these issues, two-phase systems, for instance, using cyclopentyl methyl ether (CPME) and water, have been developed for the hydrolysis of diazonium salts, which can suppress tar formation and improve yields of the corresponding phenols. researchgate.net While this is primarily for phenol (B47542) synthesis, the underlying principle of controlling the reaction environment to improve selectivity and yield is a key consideration in diazonium chemistry. In some cases, the hydrolysis of diazonium salts is intentionally suppressed to prevent the formation of phenolic by-products. mdma.ch The use of a strong acidic medium during the decomposition of the diazonium salt can minimize the coupling of the diazonium ion with any phenol that might be formed. mdma.ch

Application of the Beech Reaction and its Mechanistic Considerations

Strategies Involving Regioselective Bromination of Tolualdehyde Derivatives

An alternative and more direct classical approach involves the regioselective bromination of a tolualdehyde isomer, specifically m-tolualdehyde (3-methylbenzaldehyde). The success of this strategy hinges on controlling the position of bromination on the aromatic ring.

The directing effects of the substituents on the aromatic ring, the methyl group (-CH₃) and the aldehyde group (-CHO), are crucial. The methyl group is an ortho-, para-director and an activating group, while the aldehyde group is a meta-director and a deactivating group. In m-tolualdehyde, the positions ortho to the methyl group are 2 and 4, and the position para is 6. The positions meta to the aldehyde group are 5 and the equivalent position 1 (where the methyl group is). Therefore, the activating methyl group directs towards positions 2, 4, and 6, while the deactivating aldehyde group directs towards position 5. The position ortho to the methyl group and meta to the aldehyde group (position 2) is a favorable site for electrophilic aromatic substitution.

Electrophilic bromination can be achieved using various brominating agents and catalysts. Common reagents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), or N-bromosuccinimide (NBS). The choice of solvent and reaction temperature is critical to control the regioselectivity and prevent over-bromination. For instance, the bromination of 3-methylbenzaldehyde (B113406) presents a challenge in achieving high regioselectivity for the 2-bromo isomer due to the potential for bromination at other positions. Careful optimization of reaction conditions is therefore essential.

Table 1: Reagents and Conditions for Regioselective Bromination

| Brominating Agent | Catalyst/Conditions | Key Considerations | Reference |

|---|---|---|---|

| Br₂ | FeCl₃ or AlCl₃ | Classic Lewis acid-catalyzed electrophilic bromination. Temperature control is crucial to manage selectivity. | |

| N-Bromosuccinimide (NBS) | Silica gel or UV irradiation | NBS is often a milder and more selective brominating agent. Can provide high para-selectivity with respect to activating groups. | nih.govresearchgate.net |

| NaBr/NaBrO₃ | Aqueous acidic medium | An alternative method for regioselective bromination under ambient conditions. | rsc.org |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | - | A useful reagent for the bromination of various aromatic derivatives. | researchgate.net |

Modern and Catalytic Synthetic Approaches

More contemporary methods for the synthesis of this compound focus on the use of transition metal catalysts to achieve high efficiency and selectivity, often under milder reaction conditions than classical routes.

Transition Metal-Catalyzed Functionalization Reactions

Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch While a direct, one-step transition metal-catalyzed synthesis of this compound from a simple precursor is not extensively documented, the principles of modern catalysis can be applied.

One potential strategy involves the directed ortho-C-H bromination of a derivative of m-tolualdehyde. By employing a directing group, a transition metal catalyst can be guided to a specific C-H bond, enabling its functionalization. Another approach could involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the methyl or aldehyde group to a pre-brominated aromatic ring.

For instance, a palladium-catalyzed C-H acylation could potentially be used to introduce the aldehyde functionality. nih.gov However, a more plausible route would be the palladium-catalyzed bromination of a suitable m-tolualdehyde derivative. Palladium-mediated coupling reactions, such as the Suzuki, Sonogashira, and Hartwig-Buchwald reactions, have been successfully used to functionalize bromo-substituted aromatic compounds, demonstrating the versatility of these methods in constructing complex molecules. nih.gov A hypothetical modern synthesis could therefore involve a highly regioselective, palladium-catalyzed bromination of 3-methylbenzaldehyde or a related derivative, taking advantage of the catalyst's ability to control the site of reaction.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which aim to develop more environmentally benign chemical processes, recent research has focused on sustainable methods for reactions involving halogenated aldehydes. researchgate.net One such advancement is the use of heterogeneous nanocatalysts in green solvents.

A study published in Langmuir details a one-pot, three-component reaction for synthesizing quinazolines and 2H-indazoles from 2-bromobenzaldehydes, including this compound. acs.org This method employs copper oxide nanoparticles supported on activated carbon (CuO@C) as an efficient and recyclable heterogeneous catalyst. The reaction is conducted in Polyethylene glycol (PEG-400), a biodegradable and non-toxic solvent, under ligand-free and base-free conditions. acs.org

In this process, this compound reacts with an amine and sodium azide (B81097), catalyzed by CuO@C, to form new N-N, C-N, and C=N bonds in a single operation. acs.org While this study focuses on the further reaction of the aldehyde, it demonstrates a green synthetic pathway utilizing this compound as a starting material. The use of a recyclable catalyst and a green solvent highlights a significant step towards more sustainable chemical manufacturing. acs.org

Table 1: Green Synthesis Utilizing this compound This table is based on data for the synthesis of a quinazoline (B50416) derivative as described in the source.

| Reactant | Catalyst | Solvent | Temperature | Time | Outcome |

| This compound | CuO@C (15 mol %) | PEG-400 | 100 °C | 24 h | Formation of the corresponding quinazoline product in moderate yield. acs.org |

Chemoenzymatic Syntheses of Halogenated Aromatic Aldehydes

Chemoenzymatic synthesis merges the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry, offering highly efficient and environmentally friendly routes to complex molecules. mdpi.com This approach is particularly valuable for the synthesis of halogenated aromatic compounds due to the high regio- and stereoselectivity that enzymes can achieve. mdpi.com

While specific literature detailing a chemoenzymatic route directly to this compound is not prominent, the principles are well-established for halogenated aromatic aldehydes and related structures. Enzymes, particularly halogenases, are capable of site-selective halogenation of aromatic rings, which can be a key step in producing precursors for compounds like this compound. mdpi.com For instance, a flavin-dependent halogenase has been used in the regioselective halogenation of a complex polyphenol, demonstrating the precision of enzymatic catalysis. mdpi.com

Furthermore, enzymes are used in cascade reactions starting from aromatic aldehydes to build chiral molecules. Aldolases, for example, can catalyze the formation of chiral diols from aldehydes, and reductases can be used for the stereoselective reduction of aldehyde groups. acs.org Researchers have also developed chemoenzymatic methods to synthesize optically active iodo- and bromolactones starting from commercially available aromatic aldehydes. researchgate.net These methods showcase the potential to create valuable, complex structures from simple aldehyde precursors through combined chemical and enzymatic steps. researchgate.net

The power of this approach lies in performing reactions under mild conditions (ambient temperatures and aqueous media) and achieving high selectivity, which reduces waste and energy consumption. mdpi.com

Table 2: Examples of Chemoenzymatic Reactions Relevant to Aromatic Aldehydes

| Enzyme Class | Reaction Type | Substrate Type | Key Advantage |

| Halogenase | Regioselective Halogenation | Aromatic compounds | Precise placement of halogen atoms on a molecule. mdpi.com |

| Aldolase | Aldol (B89426) Addition | Aromatic aldehydes | Creation of chiral centers with high enantioselectivity. acs.org |

| Reductase/Oxidase | Reduction/Oxidation | Aromatic aldehydes | Stereoselective conversion of aldehydes to alcohols or acids. mdpi.comacs.org |

| Multi-enzyme Cascades | Multiple transformations | Simple precursors | One-pot synthesis of complex molecules from simple starting materials. mdpi.comumich.edu |

Reactivity and Transformational Chemistry of 2 Bromo 5 Methylbenzaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde group in 2-bromo-5-methylbenzaldehyde is a key site for chemical reactions, enabling its use as a versatile building block in organic synthesis. guidechem.com It undergoes reactions typical of aromatic aldehydes, including nucleophilic additions, condensations, and oxidations.

Nucleophilic Addition Reactions and Their Stereochemical Control

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. Common nucleophiles that react with aromatic aldehydes include Grignard reagents and organolithium compounds, which lead to the formation of secondary alcohols.

While the aldehyde itself is achiral, nucleophilic addition can create a new stereocenter. Controlling the stereochemistry of this addition is a significant area of research in organic synthesis. For aldehydes like this compound, the stereochemical outcome of nucleophilic addition is influenced by factors such as the nature of the nucleophile, the reaction conditions, and the presence of chiral catalysts or auxiliaries. The steric and electronic properties of the ortho-bromo and meta-methyl substituents can also play a role in directing the approach of the nucleophile. For instance, in the Henry reaction (nitro-aldol), the use of chiral copper(II) catalysts with specific ligands has been shown to effectively control the enantioselectivity of the addition of nitromethane (B149229) derivatives to various aldehydes, yielding highly enantioenriched products. researchgate.net

Condensation Reactions

Condensation reactions are a cornerstone of carbon-carbon bond formation, and this compound is a suitable substrate for several such transformations. guidechem.com

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base to form a new carbon-carbon double bond. sigmaaldrich.commdpi.com this compound can participate in Knoevenagel condensations. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These reactions are valuable for synthesizing α,β-unsaturated compounds, which are versatile intermediates in the synthesis of pharmaceuticals, natural products, and functional polymers. mdpi.comresearchgate.net

The scope of the Knoevenagel condensation with various aldehydes is broad, and the reaction can be catalyzed by bases like piperidine (B6355638) or pyridine, or even conducted in environmentally benign media like ionic liquids. mdpi.comresearchgate.net The reaction of substituted benzaldehydes with active methylene compounds such as malononitrile (B47326) or ethyl acetoacetate (B1235776) proceeds efficiently to give the corresponding unsaturated products. mdpi.comresearchgate.net

Table 1: Examples of Knoevenagel Condensation with Substituted Benzaldehydes

| Aldehyde Reactant | Active Methylene Compound | Product |

| 4-Chlorobenzaldehyde | Malononitrile | 2-(4-Chlorobenzylidene)malononitrile |

| 4-(Dimethylamino)benzaldehyde | Malononitrile | 2-(4-(Dimethylamino)benzylidene)malononitrile |

| 4-Methoxybenzaldehyde | Malononitrile | 2-(4-Methoxybenzylidene)malononitrile |

| 4-Methylbenzaldehyde | Malononitrile | 2-(4-Methylbenzylidene)malononitrile |

| This table presents examples of Knoevenagel condensation reactions with various substituted benzaldehydes, demonstrating the versatility of this reaction. researchgate.net |

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone. thieme-connect.delibretexts.org Aromatic aldehydes that lack α-hydrogens, such as this compound, can act as the electrophilic partner in crossed aldol condensations. coleparmer.com In these reactions, an enolizable ketone or aldehyde reacts in the presence of a base to form an enolate, which then attacks the carbonyl carbon of the aromatic aldehyde. libretexts.orgcoleparmer.com

A well-known variation is the Claisen-Schmidt condensation, where an aldehyde or ketone with α-hydrogens reacts with an aromatic aldehyde that does not have α-hydrogens to form an α,β-unsaturated ketone. libretexts.org This reaction is typically carried out under basic conditions. The careful selection of reactants is crucial to minimize self-condensation of the enolizable partner. coleparmer.com

Knoevenagel Condensation and its Synthetic Scope

Imination and Subsequent Derivatizations for Heterocycle Synthesis

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. nih.gov This transformation involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. nih.gov Imines are valuable intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. researchgate.netmdpi.com

For instance, this compound has been used in the synthesis of quinazoline (B50416) derivatives. acs.org In one approach, it reacts with an amine to form an imine, which can then undergo further reactions, such as cyclization, to build the quinazoline ring system. sigmaaldrich.comacs.org Quinazolines are an important class of heterocycles with a wide range of pharmacological properties. researchgate.net The synthesis of quinazolines often involves multi-component reactions where the aldehyde, an amine, and a third component are combined in a one-pot procedure. acs.org

Table 2: Synthesis of Quinazolines from 2-Bromobenzaldehydes

| 2-Bromobenzaldehyde (B122850) Derivative | Amine | Product |

| This compound | Benzylamine | Corresponding Quinazoline |

| 2-Bromo-5-chlorobenzaldehyde | Benzylamine | Corresponding Quinazoline |

| This table shows the use of 2-bromobenzaldehyde derivatives in the synthesis of quinazolines. acs.org |

Oxidative Transformations and Rearrangement Reactions

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 2-bromo-5-methylbenzoic acid. This transformation can be achieved using various oxidizing agents, with common choices including potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). This oxidation is a fundamental transformation in organic synthesis, providing access to substituted benzoic acids which are themselves important synthetic intermediates.

While specific rearrangement reactions involving this compound are not extensively documented in the provided context, aromatic aldehydes can, under certain conditions, undergo rearrangements. For example, the Cannizzaro reaction, which involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde, would yield the corresponding primary alcohol and carboxylic acid.

Reactions Involving the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring of this compound is a key functional group that enables numerous synthetic transformations. Its ability to act as a leaving group in substitution reactions or to participate in oxidative addition cycles in metal-catalyzed processes makes it a valuable handle for molecular elaboration.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for this compound, where the bromine atom is displaced by a nucleophile. The reactivity in SNAr reactions is influenced by several factors, including the solvent, catalyst, and temperature. Polar aprotic solvents, for instance, can enhance reactivity by stabilizing the transition states involved in the substitution process. While the aldehyde group is present, the bromine atom can be substituted by various nucleophiles, leading to the formation of more complex molecules.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for many of these transformations, with the bromine atom acting as the electrophilic partner.

The Stille coupling reaction provides a versatile method for creating carbon-carbon bonds by reacting an organostannane with an organic halide in the presence of a palladium catalyst. organic-chemistry.org this compound can be utilized in such reactions, although specific examples directly involving this compound are not extensively detailed in the provided search results. However, the utility of bromo-benzaldehyde derivatives in Stille couplings is well-established. acs.orgthieme-connect.de

A notable variant is the carbonylative Stille coupling, which introduces a carbonyl group between the two coupling partners. chemtube3d.com This reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane and carbon monoxide. chemtube3d.com 2-Bromo-4-methylbenzaldehyde (B1335389), a constitutional isomer of the subject compound, is known to participate in carbonylative Stille couplings. scbt.comsigmaaldrich.com This suggests that this compound would likely exhibit similar reactivity under appropriate conditions.

Table 1: Examples of Stille and Carbonylative Stille Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 2-Bromobenzaldehyde | Tri-n-butyl(vinyl)tin | Palladium Catalyst | Vinylbenzaldehyde | acs.org |

| 2-Bromo-4-methylbenzaldehyde | Organostannane | Palladium Catalyst | Substituted benzaldehyde (B42025) | scbt.comsigmaaldrich.com |

The Heck reaction is a palladium-catalyzed process that forms a substituted alkene by reacting an unsaturated halide with an alkene. chemie-brunschwig.ch this compound has been successfully employed as a substrate in Heck reactions to construct more complex molecular architectures. researchgate.netresearchgate.netrsc.org For example, it has been used as a starting material in the total synthesis of lorneic acids A and J, where a key step involves a Heck reaction to install a carboxylic side-arm. researchgate.netresearchgate.netresearchgate.net

In one synthetic route, this compound was reacted with methyl acrylate (B77674) in a Heck coupling as the initial step in a multi-step synthesis. rsc.org Furthermore, derivatives of 2-bromo-4-methylbenzaldehyde have been used in intramolecular Heck reactions, highlighting the versatility of this reaction type for constructing cyclic systems. scbt.comrsc.org

Table 2: Heck Reaction Applications with Bromo-methylbenzaldehydes

| Substrate | Reaction Type | Key Reagents/Catalyst | Product Application | Reference(s) |

| This compound | Intermolecular Heck | Methyl acrylate, Palladium catalyst | Synthesis of lorneic acids | researchgate.netresearchgate.netrsc.orgresearchgate.net |

| 2-Bromo-4-methylbenzaldehyde Derivative | Intramolecular Heck | Palladium catalyst | Synthesis of cyclic compounds | scbt.com |

| N-((2-bromobenzyl)-N-(1-phenyl)vinyl)acetamide | Intramolecular Heck | Palladium catalyst, Na2CO3 or Na3PO4 | Synthesis of 2-azabicyclo[3.3.0]octadiene or pyrroloisoindolone derivatives | rsc.org |

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, widely used for the formation of carbon-carbon bonds. organic-chemistry.orgchemie-brunschwig.ch this compound is a suitable substrate for Suzuki-Miyaura couplings. For instance, it has been coupled with a boronic ester under Suzuki conditions (using Pd(PPh₃)₄ and K₂CO₃) to install a carboxylic acid side chain in an improved synthesis of Lorneic Acid A. This reaction demonstrates the utility of Suzuki coupling for introducing functionalized side chains onto the benzaldehyde core. The general applicability of Suzuki-Miyaura reactions to aryl bromides and the tolerance of various functional groups make it a powerful tool in organic synthesis. nih.govnih.gov

Boron-mediated reactions, in general, offer a broad scope for the functionalization of aromatic compounds. Recent advancements include one-pot procedures for the ortho-C–H hydroxylation of benzaldehydes, which proceed through a transient imine-directed borylation followed by hydroxylation. researchgate.net While not a direct reaction of the bromine atom, these methods highlight the diverse reactivity of the benzaldehyde scaffold in boron-mediated transformations.

Table 3: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst System | Base | Product Feature | Reference |

| Boronic ester | Pd(PPh₃)₄ | K₂CO₃ | Carboxylic acid side chain |

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. thieme-connect.de This reaction is a reliable method for synthesizing substituted alkynes. While specific examples with this compound are not explicitly detailed, the reaction is generally applicable to bromo-benzaldehydes. guidechem.comunimi.it For instance, 2-bromo-4,6-dihydroxy-5-methylbenzaldehyde has been successfully coupled with various alkynes using a palladium catalyst (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI). wiley-vch.de

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. clockss.org This reaction is known for its high functional group tolerance. Although direct applications with this compound are not specified in the provided results, the development of Negishi-type cross-coupling reactions for iodo-carborane anions with arylzinc reagents suggests the broad applicability of this methodology. clockss.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.net This reaction is a powerful tool for synthesizing aryl amines. This compound has been shown to be a suitable substrate for this reaction. In one study, it was reacted with aniline (B41778) in the presence of a copper oxide nanoparticle catalyst supported on activated carbon. acs.org Another example involves the coupling of a derivative, 2-bromo-3-methoxy-5-methylbenzaldehyde, with a sulfoximine (B86345) in a key step for the formal total synthesis of pseudopteroxazole, achieving a high yield. nih.gov

Table 4: Overview of Other Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Key Feature | Reference(s) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Formation of alkynylbenzaldehydes | guidechem.comwiley-vch.debeilstein-journals.org |

| Negishi | Organozinc Reagent | Palladium or Nickel Catalyst | High functional group tolerance | clockss.org |

| Buchwald-Hartwig | Amine/Aniline | Palladium or Copper Catalyst | C-N bond formation | researchgate.netacs.orgnih.gov |

Suzuki-Miyaura Coupling and Other Boron-Mediated Reactions

Reduction of the Carbon-Bromine Bond and Hydrodehalogenation

The selective removal of the bromine atom from the aromatic ring of this compound, a process known as hydrodehalogenation, is a key transformation. This reduction of the carbon-bromine bond yields 3-methylbenzaldehyde (B113406), effectively replacing the halogen with a hydrogen atom. This reaction is typically achieved through catalytic hydrogenation.

Various catalytic systems have been developed for the hydrodehalogenation of aryl halides. These methods are generally applicable to substrates like this compound. Common approaches include:

Palladium-based Catalysis: Palladium catalysts, particularly on a carbon support (Pd/C), are widely used for this purpose. The reaction is typically carried out under a hydrogen atmosphere.

Nickel-based Catalysis: Nickel catalysts also show high efficacy in these reduction reactions.

Transition-Metal-Free Hydrogenation: Methods using bases in conjunction with hydrogen donors like alcohols or aldehydes have been developed for the hydrogenation of aryl halides. sigmaaldrich.com

Eco-Catalysts: Recent research has focused on developing environmentally friendly catalysts, such as palladium biosorbed from aquatic environments (Eco-Pd), which can be used in green solvent systems like glycerol (B35011) and n-butanol. alkalisci.com

The general conditions for such a transformation would involve the bromo-substituted benzaldehyde, a catalyst, a hydrogen source, and a suitable solvent system. For instance, catalytic hydrogenation under neutral conditions can selectively reduce the bromo group in the presence of other functional groups like aldehydes. sigmaaldrich.com

Reactions Involving the Aromatic Methyl Group

The methyl group attached to the benzene (B151609) ring of this compound is not merely a passive substituent. Its benzylic position makes it a site for various functionalization reactions, including oxidation and radical-mediated transformations.

Benzylic Functionalization and Oxidation Reactions

The benzylic methyl group can be oxidized to various higher oxidation states, such as a hydroxymethyl group (alcohol), an aldehyde (if starting from a higher alkyl chain), or a carboxylic acid. The outcome of the oxidation depends on the reagents and reaction conditions employed.

Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can typically oxidize the methyl group of toluene (B28343) derivatives completely to a carboxylic acid. acs.org This would transform this compound into 2-bromo-5-formylbenzoic acid. More controlled oxidation to the corresponding alcohol or aldehyde is also possible with milder reagents.

Modern methods for the oxidation of benzylic methyl groups to carboxylic acids include aerobic oxidation using molecular oxygen in the presence of metal catalysts (e.g., cobalt salts) and a radical initiator. organic-chemistry.org Another approach involves photoirradiation of toluene derivatives with bromine in a biphasic solvent system, which proceeds through the formation of a benzoyl bromide intermediate that is subsequently hydrolyzed. organic-chemistry.org Selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant has also been reported. mdpi.com

Table 1: Representative Oxidation Reactions of Benzylic Methyl Groups

| Starting Material Type | Reagent(s) | Product Type | Reference |

| Toluene derivatives | KMnO₄ or H₂CrO₄ | Benzoic acids | acs.org |

| Toluene derivatives | O₂, Co(OAc)₂/NaBr | Benzoic acids | organic-chemistry.org |

| Toluene derivatives | Br₂, Photoirradiation | Benzoic acids | organic-chemistry.org |

Radical Reactions at the Methyl Position

The benzylic C-H bonds of the methyl group are relatively weak and susceptible to homolytic cleavage, making them prime targets for free radical reactions. A classic example of such a reaction is benzylic bromination.

This transformation is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often under light irradiation. libretexts.orgyoutube.com The reaction proceeds via a radical chain mechanism. The initiator generates a small concentration of bromine radicals, which then abstract a benzylic hydrogen from the methyl group to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a molecule of NBS or Br₂ to form the brominated product and regenerate a bromine radical, thus propagating the chain.

For a substrate like this compound, this reaction would yield 2-bromo-5-(bromomethyl)benzaldehyde. This product is a versatile intermediate itself, as the benzylic bromide is a good leaving group for subsequent nucleophilic substitution reactions. Research on the closely related 2-bromo-5-methylpyridine (B20793) has shown that benzylic bromination can be achieved in high yield using NBS and AIBN or benzoyl peroxide in a solvent like carbon tetrachloride at reflux temperatures.

Table 2: Conditions for Radical Benzylic Bromination

| Reagent | Initiator | Conditions | Product | Reference |

| N-Bromosuccinimide (NBS) | AIBN or BPO | Heat or UV light | Benzylic Bromide | libretexts.org |

Cascade and Multicomponent Reactions Incorporating this compound

The dual reactivity of the aldehyde and the bromo-substituent makes this compound an excellent substrate for cascade (or domino) and multicomponent reactions. These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation, which is highly desirable in modern organic synthesis.

Intermolecular and Intramolecular Hydroacylation of Alkenes

Hydroacylation is the addition of an aldehyde's C-H bond across an unsaturated C=C bond of an alkene or alkyne, typically catalyzed by a transition metal complex, most commonly rhodium. iastate.eduresearchgate.netrsc.org This reaction is a highly atom-economical method for synthesizing ketones. The isomer, 2-bromo-4-methylbenzaldehyde, is known to be a reactant in both intermolecular and intramolecular hydroacylation reactions. sigmaaldrich.comalkalisci.com

In an intramolecular hydroacylation , an alkene moiety tethered to the aromatic aldehyde would cyclize to form a new ring. The mechanism generally involves the oxidative addition of the aldehyde C-H bond to the rhodium(I) catalyst, followed by insertion of the alkene into the Rh-H bond, and finally reductive elimination to yield the ketone product and regenerate the catalyst. nih.gov

In an intermolecular hydroacylation , the aldehyde reacts with a separate alkene molecule. These reactions can be more challenging due to competing side reactions like decarbonylation of the aldehyde. scholaris.ca However, the use of specific ligands and reaction conditions has enabled the development of efficient intermolecular hydroacylation processes for aromatic aldehydes. nih.govacs.org

Cyclization Reactions for Complex Ring Systems (e.g., N-(α-methyl-p-methoxybenzyl)-imino-esters cyclization)

This compound is a valuable precursor for synthesizing complex ring systems through various cyclization strategies. The bromine atom is particularly useful as a handle for palladium- or copper-catalyzed cross-coupling reactions that can initiate a cyclization cascade.

A specific application for the related isomer 2-bromo-4-methylbenzaldehyde is in the cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters . sigmaaldrich.comalkalisci.com This type of reaction typically involves the formation of an imine from the aldehyde, followed by a metal-catalyzed intramolecular C-C or C-N bond formation to construct a heterocyclic ring system.

Furthermore, 2-bromobenzaldehydes are known to participate in a variety of other cascade and multicomponent reactions to build complex fused ring systems:

Heck Reaction: this compound has been used as a starting material in the total synthesis of lorneic acids, where a key step is a Heck reaction to install a carboxylic side-arm, which can be a prelude to cyclization. researchgate.net

Domino Reactions: It can be used in domino reactions, for example, with active methylene compounds and kojic acid in the presence of an organocatalyst like L-proline to generate complex dihydropyrano[3,2-b]pyrans. rsc.org

Synthesis of Quinolines: Copper-catalyzed domino reactions between 2-bromobenzaldehydes and enaminones can produce quinoline (B57606) derivatives. researchgate.net

Synthesis of Fluorenones: Palladium-catalyzed sequential reactions of 2-bromobenzaldehydes with arylboronic acids can lead to the formation of fluorenones through an addition-cyclization sequence. researchgate.netsmolecule.com

These examples highlight the versatility of this compound as a building block for the efficient synthesis of diverse and complex molecular scaffolds.

Synthesis of Schiff Bases and Diverse Heterocyclic Compounds

The unique bifunctional nature of this compound, featuring a reactive aldehyde group and a strategically positioned bromine atom on the aromatic ring, makes it a valuable precursor for the synthesis of a wide array of nitrogen-containing compounds. Its utility is particularly notable in the formation of Schiff bases and in multicomponent reactions that yield complex heterocyclic scaffolds.

Schiff Base Formation

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.net This reaction is a cornerstone of organic synthesis, typically proceeding by refluxing equimolar amounts of the aldehyde and the desired amine in a suitable solvent, such as ethanol (B145695) or methanol. ajgreenchem.comjsscacs.edu.in Often, a catalytic amount of glacial acetic acid is added to facilitate the dehydration process. jsscacs.edu.in The resulting imine (C=N) bond is a key structural motif in many biologically active molecules and serves as a versatile intermediate for further chemical transformations. researchgate.netajgreenchem.com

The general scheme for this reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to yield the final Schiff base product.

Table 1: Representative Schiff Base Synthesis This table illustrates the general reaction of this compound with various primary amines to form the corresponding Schiff bases, based on established synthetic protocols.

| Reactant A (Aldehyde) | Reactant B (Amine) | Typical Conditions | Resulting Schiff Base (Product) |

| This compound | Aniline | Ethanol, Reflux | (E)-N-(2-bromo-5-methylbenzylidene)aniline |

| This compound | 4-Chloroaniline | Ethanol, Acetic Acid (cat.), Reflux | (E)-N-(2-bromo-5-methylbenzylidene)-4-chloroaniline |

| This compound | Benzylamine | Methanol, Reflux | (E)-1-(2-bromo-5-methylphenyl)-N-benzylmethanimine |

| This compound | (Thiophen-2-yl)methanamine | Methanol, Reflux, 2h | (E)-N-((2-bromo-5-methylphenyl)methylene)thiophen-2-yl)methanamine |

Synthesis of Heterocyclic Compounds

The presence of both an aldehyde and a bromo-substituent allows this compound to participate in elegant one-pot multicomponent reactions, providing efficient access to diverse heterocyclic systems. A prominent example is the synthesis of 2H-indazoles.

Research has demonstrated that this compound can be effectively used in a three-component reaction with a variety of amines and an azide (B81097) source (e.g., sodium azide) to construct the 2H-indazole core. acs.orgwiley.com These reactions are typically catalyzed by copper nanoparticles, such as CuO supported on activated carbon (CuO@C), and are often conducted in green solvents like PEG-400 at elevated temperatures. acs.org The process involves an initial condensation of the aldehyde with the amine to form a Schiff base in situ, followed by a copper-catalyzed C-N and N-N bond formation cascade to complete the heterocyclic ring. wiley.com This methodology has been successfully applied to both aromatic and aliphatic amines, showcasing its broad applicability. acs.orgwiley.com

Furthermore, the 2-bromo-5-methylbenzoyl structural unit is a key building block for constructing other complex polycyclic systems, such as quinazolinones, through sophisticated multicomponent strategies. acs.org

Table 2: One-Pot, Three-Component Synthesis of 2H-Indazole Derivatives This table highlights the versatility of this compound in synthesizing various 2H-indazoles, based on reported catalytic systems.

| Amine Reactant | Catalyst / Azide Source | Solvent / Temperature | Product | Reference |

| Aniline | CuO@C / NaN₃ | PEG-400 / 100 °C | 5-Methyl-2-phenyl-2H-indazole | acs.org |

| 4-Methylaniline | CuO@C / NaN₃ | PEG-400 / 100 °C | 5-Methyl-2-(p-tolyl)-2H-indazole | acs.org |

| 4-Methoxyaniline | Cu/AC/r-GO / [bmim]N₃ | DMF | 2-(4-Methoxyphenyl)-5-methyl-2H-indazole | wiley.com |

| Benzylamine | CuO@C / NaN₃ | PEG-400 / 100 °C | 2-Benzyl-5-methyl-2H-indazole | acs.org |

Applications of 2 Bromo 5 Methylbenzaldehyde in Advanced Chemical Synthesis

Application in Pharmaceutical and Medicinal Chemistry

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

2-Bromo-5-methylbenzaldehyde functions as a key starting material and intermediate in the synthesis of more complex molecules targeted for therapeutic use. smolecule.com Its aldehyde group readily participates in condensation and cyclization reactions, which are fundamental steps in building the core structures of many APIs. A significant application is demonstrated in the synthesis of coumarin (B35378) derivatives, a class of compounds with diverse pharmacological activities.

For instance, the structurally related compound, 3-bromo-2-hydroxy-5-methylbenzaldehyde (B1334074), is a direct precursor for synthesizing 8-bromo-6-methyl-3-phenylcoumarins. sciforum.netgoogle.com This synthesis is often achieved through condensation reactions like the Perkin condensation, where the salicylaldehyde (B1680747) derivative reacts with a phenylacetic acid derivative to form the coumarin ring system. unica.it This process highlights how the bromo-methyl-benzaldehyde framework serves as a foundational component for building elaborate drug intermediates.

Table 1: Synthesis of Coumarin Intermediate from a Benzaldehyde (B42025) Precursor A representative synthesis using a closely related analogue to produce a key coumarin intermediate.

| Precursor | Reagent | Reaction Type | Resulting Intermediate | Source(s) |

| 3-Bromo-2-hydroxy-5-methylbenzaldehyde | p-Methoxyphenylacetic acid, DCC | Perkin Condensation | 8-Bromo-6-methyl-3-(4'-methoxyphenyl)coumarin | unica.it |

Synthesis of Biologically Active Scaffolds and Lead Compounds

The true value of this compound in drug discovery lies in its ability to generate novel molecular scaffolds that can be optimized into potent and selective lead compounds. A prominent example is the synthesis of coumarin-based inhibitors of monoamine oxidase (MAO), enzymes linked to neurodegenerative disorders like Parkinson's disease. google.comunica.it

Researchers have synthesized a series of 8-bromo-6-methyl-3-phenylcoumarin (B10845828) derivatives using 3-bromo-2-hydroxy-5-methylbenzaldehyde as the starting scaffold. sciforum.net These compounds have been evaluated for their ability to inhibit the two isoforms of monoamine oxidase, MAO-A and MAO-B. Several of these synthesized coumarins demonstrated exceptionally potent and highly selective inhibition of MAO-B, with inhibitory concentrations (IC₅₀) in the nanomolar range, surpassing the activity of the reference drug selegiline. sciforum.net This makes the 8-bromo-6-methylcoumarin structure a highly promising lead scaffold for the development of new anti-Parkinsonian agents.

Table 2: MAO-B Inhibition by Synthesized 8-Bromo-6-methyl-3-phenylcoumarin Derivatives This table showcases the potency and selectivity of lead compounds derived from a bromo-methyl-benzaldehyde-based scaffold.

| Compound | 3-Phenyl Ring Substituent | MAO-B IC₅₀ (nM) | MAO-B Selectivity Index (SI) | Source(s) |

| Coumarin 3 | Unsubstituted | 11.05 ± 0.81 | > 9,050 | sciforum.net |

| Coumarin 4 | 4'-Methoxy | 3.23 ± 0.49 | > 30,960 | sciforum.net |

| Coumarin 5 | 3',4'-Dimethoxy | 7.12 ± 0.01 | > 14,045 | sciforum.net |

| Selegiline (Reference) | N/A | 19.60 | N/A | sciforum.net |

Role in the Design and Optimization of Pharmacological Agents

The specific chemical features of this compound are strategically employed in the design and optimization of pharmacological agents. Each functional group plays a distinct role in modulating the final compound's activity, selectivity, and pharmacokinetic profile.

Aldehyde Group: This group is the primary reactive site for building the core molecular scaffold. It readily undergoes reactions like Knoevenagel or Perkin condensations to form carbon-carbon double bonds and heterocyclic rings, such as the coumarin system. unica.itmdpi.com

Bromine Atom: The bromine atom significantly influences the electronic properties of the molecule. It can serve as a crucial attachment point for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Heck), allowing for the systematic exploration of chemical space to improve potency. In the case of the MAO inhibitors, the position of the bromine atom on the coumarin ring is critical for achieving high affinity and selectivity for the MAO-B isoform. unica.it

Methyl Group: The methyl group provides steric bulk and increases the lipophilicity of the molecule. These properties are vital for optimizing how the drug fits into the active site of its target enzyme or receptor and can enhance its ability to cross biological membranes, such as the blood-brain barrier. nih.gov

This strategic combination of functional groups makes this compound and its analogues powerful tools for medicinal chemists to rationally design and optimize new therapeutic agents. google.com

Contributions to Materials Science and Advanced Functional Materials

Beyond pharmaceuticals, this compound is a valuable building block in the synthesis of advanced functional materials, contributing to the development of novel polymers and materials with unique electronic and optical properties. bldpharm.combldpharm.com

Building Block for Polymeric Materials and Macromolecules

The reactivity of the aldehyde group makes this class of compounds suitable for incorporation into polymeric structures. For example, closely related halogenated benzaldehydes are used as precursors in the synthesis of specialized polymers. One application involves creating flame-retardant materials, where the aldehyde group is reacted with phosphorus or nitrogen-containing compounds to form additives that are then blended with polymers to enhance their fire resistance.

Furthermore, these molecules are utilized in a technique known as molecular imprinting. In this process, the aldehyde group interacts with functional monomers to create a template around a target molecule. Subsequent polymerization and removal of the template leave behind a polymer with specifically shaped cavities that can selectively re-bind the target molecule, a principle used in creating advanced sensors and separation materials.

Precursor for Electronic and Optical Materials (e.g., Aggregation-Induced Emission Organic Monomers)

A significant application of this compound in materials science is its use as a precursor for organic monomers that exhibit Aggregation-Induced Emission (AIE). bldpharm.combldpharm.com AIE is a photophysical phenomenon where molecules that are non-emissive (non-fluorescent) in dilute solutions become highly luminescent when they aggregate in a solid state or in poor solvents. This property is the opposite of a common issue called aggregation-caused quenching and is highly desirable for applications in optoelectronics.

This compound is listed by chemical suppliers as an "Aggregation-Induced Emission Organic monomer of COF Electronic Materials," indicating its role in creating Covalent Organic Frameworks (COFs) and other materials for electronic applications. bldpharm.combldpharm.com The aldehyde group is typically used to synthesize larger, conjugated molecules, such as Schiff bases, which form the core of the AIE-active material. The restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, causing the molecules to emit light intensely. Materials with AIE properties are being actively researched for use in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

Synthesis of Magnetic Materials

While direct applications of this compound in the synthesis of magnetic materials are not extensively documented, its structural motifs are of significant interest in the development of precursors for magnetic complexes, particularly single-molecule magnets (SMMs) and polynuclear coordination clusters. The aldehyde and bromo-substituted phenyl ring provides a versatile platform for creating sophisticated ligands that can coordinate with paramagnetic metal ions.

The primary route to these materials involves the synthesis of Schiff base ligands. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of an aldehyde or ketone with a primary amine. In the context of magnetic materials, polydentate Schiff base ligands are used to bring multiple metal ions into close proximity, allowing for magnetic exchange interactions that can lead to interesting bulk magnetic properties.

For instance, research has shown that Schiff base ligands derived from substituted salicylaldehydes (hydroxy-benzaldehydes) can be used to synthesize polynuclear metal complexes with notable magnetic behaviors. A common strategy involves reacting a substituted benzaldehyde with a diamine or polyamine to create a ligand capable of binding to multiple metal centers.

The role of this compound would be as a precursor to such ligands. It can be chemically modified, for example, by introducing a hydroxyl group ortho to the aldehyde, to create a salicylaldehyde derivative. This bromo-substituted ligand could then be used to synthesize metal complexes. The bromine atom can influence the electronic properties of the ligand through its inductive effects and can also be used as a handle for further post-synthesis modification of the final magnetic complex.

Table 1: Examples of Magnetic Complexes from Substituted Benzaldehydes

| Precursor Aldehyde | Metal Ion | Resulting Complex Type | Notable Magnetic Property |

|---|---|---|---|

| 2-Hydroxy-5-methylbenzaldehyde | Nickel(II) | Tetranuclear Cubane-like Cluster researchgate.net | Overall Ferromagnetic Behavior researchgate.net |

| 2-Hydroxy-3-methoxy-5-methylbenzaldehyde | Manganese(III) | Supramolecular Dimeric Complex nih.gov | Air-oxidized Mn(II) to Mn(III) center nih.gov |

| 5-Bromo-2-hydroxy-benzaldehyde | Nickel(II) / Cobalt(II) | Tetranuclear Cubane Cluster researchgate.net | Slow magnetic relaxation (SMM behavior) in the Cobalt analogue researchgate.net |

Development of Organic Pigments and Dyes

The structural framework of this compound makes it a potential intermediate in the synthesis of organic dyes and pigments, particularly those of the azo class. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. They are one of the largest and most versatile classes of organic colorants.

The synthesis of an azo dye typically involves two main steps:

Diazotization : An aromatic primary amine is converted into a diazonium salt. This is usually achieved by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). unb.ca

Azo Coupling : The diazonium salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or an aromatic amine. unb.ca

While this compound is not itself an amine, it can be converted into the requisite 2-bromo-5-methylaniline (B1276313) through established synthetic routes, such as reductive amination or conversion of the aldehyde to an oxime followed by reduction. This resulting amine can then serve as the diazo component. The presence of the bromo and methyl groups on the aromatic ring can influence the final color of the dye by altering the electronic properties of the aromatic system, which in turn affects the wavelength of light absorbed. These substituents can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift.

Alternatively, the aldehyde group could be used to build more complex coupling components. For example, it could undergo condensation reactions to form larger aromatic systems which are then used to couple with a diazonium salt. Isomers and related compounds, such as 5-Bromo-2-methylbenzaldehyde (B1279380), are noted for their application as intermediates in the synthesis of dyes. smolecule.com

Table 2: General Synthetic Scheme for Azo Dyes

| Step | Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|---|

| 1 | Diazotization | Aromatic Primary Amine, Sodium Nitrite, Strong Acid | 0–5 °C | Aromatic Diazonium Salt |

| 2 | Azo Coupling | Aromatic Diazonium Salt, Electron-rich Aromatic Compound | Controlled pH | Azo Dye |

Constituent in Covalent Organic Frameworks (COFs) and Related Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures built from organic monomers linked by strong covalent bonds. rsc.orggoogle.com Their high surface area, permanent porosity, and tunable functionality make them promising materials for applications in gas storage, catalysis, and sensing. rsc.org

The synthesis of COFs often relies on reversible covalent bond formation, which allows for "error-checking" during the crystallization process, leading to highly ordered materials. One of the most common linkages used in COF synthesis is the imine bond (–C=N–), formed through the condensation reaction between an aldehyde and an amine. google.comnih.gov This reaction's reversibility under specific conditions is key to achieving the desired crystalline structure.

Aldehydes are fundamental building blocks for imine-linked COFs. Typically, multitopic aldehydes (molecules with two or more aldehyde groups) are reacted with multitopic amines to build the extended 2D or 3D framework. This compound, as a monotopic aldehyde, could primarily be used in two ways:

As a Modulator or Capping Agent : In COF synthesis, monotopic reagents can be added to control crystal growth, influence morphology, or cap the edges of the framework, preventing uncontrolled polymerization and leading to more defined structures. The use of substituted benzaldehydes as modulators has been reported to influence the formation of mesocrystalline structures. rsc.org

As a Functional Monomer after Modification : If this compound were converted into a ditopic or tritopic monomer (for example, by coupling two molecules together while retaining the aldehyde and bromo functionalities), it could be directly incorporated into the COF backbone.

The presence of the bromine atom is particularly advantageous. It can serve as a site for post-synthetic modification (PSM). After the COF is constructed, the C–Br bond can be targeted for further chemical reactions, such as palladium-catalyzed cross-coupling reactions, to introduce new functional groups into the pores of the material. This allows for the precise tuning of the COF's properties after its initial synthesis. Although not involving this compound directly, research on related systems like germanium(II) 4-bromo-2-(oxidomethyl)phenolate has shown that bromine-containing precursors can be used to create porous carbon materials, where the bromine influences the final surface area and carbon content. rsc.org

Table 3: Role of Aldehydes in Imine-Linked COF Synthesis

| Component | Function | Example | Resulting Structure Feature |

|---|---|---|---|

| Multitopic Aldehyde | Primary Building Block | 1,3,5-Benzenetricarbaldehyde | Forms the nodes and linkers of the porous framework rsc.org |

| Multitopic Amine | Primary Building Block | 1,3,5-Tris(4-aminophenyl)benzene | Links with aldehydes to form the imine-based network rsc.org |

| Monotopic Aldehyde | Modulator/Capping Agent | Substituted Benzaldehydes | Controls crystal size and morphology rsc.org |

Applications in Agrochemical Synthesis

This compound and its isomers are valuable intermediates in the synthesis of complex organic molecules used in the agrochemical industry. The combination of the aldehyde, bromine, and methyl-substituted benzene (B151609) ring provides a versatile starting point for constructing the core structures of various herbicides and fungicides.

One prominent example is in the synthesis of herbicides. The isomer 2-bromo-6-methylbenzaldehyde (B2506949) is a key intermediate in the production of topramezone, a high-efficiency herbicide. patsnap.com The synthesis involves several steps where the aldehyde is crucial:

The aldehyde group of 2-bromo-6-methylbenzaldehyde is first reacted with hydroxylamine (B1172632) to form an oxime.

This oxime intermediate then undergoes a cyclization reaction to form a dihydroisoxazole (B8533529) derivative. This heterocyclic ring is a critical component of the final herbicide's structure.

Furthermore, related bromo-methyl-substituted aromatic compounds are used in the development of fungicides. For example, 4'-Bromo-3'-methylacetophenone, which can be synthesized from 4-bromo-3-methylbenzaldehyde, serves as an intermediate in the preparation of substituted triazolo Current time information in Bangalore, IN.orgsyn.orgpyrimidines, a class of compounds investigated for their fungicidal activity. chemicalbook.com The synthesis pathway often involves converting the benzaldehyde to an acetophenone, followed by reactions to build the heterocyclic fungicidal core.

These applications highlight the importance of the specific arrangement of functional groups on the benzaldehyde ring, which allows for selective reactions to build the complex molecular architectures required for modern crop protection agents.

Table 4: 2-Bromo-methylbenzaldehyde Isomers in Agrochemical Synthesis

| Isomer/Derivative | Agrochemical Class | Key Synthetic Step | Example End Product |

|---|---|---|---|

| 2-Bromo-6-methylbenzaldehyde | Herbicide | Formation of a dihydroisoxazole intermediate | Topramezone patsnap.com |

| 4'-Bromo-3'-methylacetophenone | Fungicide | Intermediate for triazolo Current time information in Bangalore, IN.orgsyn.orgpyrimidines chemicalbook.com | Substituted 6-(2-tolyl)-triazolo Current time information in Bangalore, IN.orgsyn.orgpyrimidines chemicalbook.com |

Derivatives and Analogs of 2 Bromo 5 Methylbenzaldehyde

Regioisomeric and Halogenated Analogs

The arrangement of substituents on the benzene (B151609) ring significantly influences the chemical properties and reactivity of benzaldehyde (B42025) derivatives. This section examines the regioisomers and halogenated analogs of 2-bromo-5-methylbenzaldehyde.

Synthesis and Reactivity of 5-Bromo-2-methylbenzaldehyde (B1279380)

5-Bromo-2-methylbenzaldehyde can be synthesized through various methods, including the bromination of 2-methylbenzaldehyde (B42018). smolecule.com This reaction involves treating 2-methylbenzaldehyde with a brominating agent under controlled conditions to achieve selective bromination. smolecule.com Another synthetic route involves the reduction of appropriate precursors with diisobutylaluminium hydride. smolecule.com

The reactivity of 5-bromo-2-methylbenzaldehyde is characteristic of both aldehydes and halogenated aromatic compounds. smolecule.com The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom directs electrophilic aromatic substitution to the ortho and para positions. smolecule.com It also participates in condensation reactions with amines and other nucleophiles to form imines or other products. smolecule.com Research has also shown its potential as an inhibitor of certain cytochrome P450 enzymes. smolecule.com

Comparison with 2-Bromo-4-methylbenzaldehyde (B1335389) and Other Positional Isomers

Positional isomers, such as 2-bromo-4-methylbenzaldehyde and 4-bromo-3-methylbenzaldehyde, share the same molecular formula (C8H7BrO) but differ in the substitution pattern on the benzene ring. uobaghdad.edu.iqnih.govnih.gov These differences in structure lead to variations in their physical and chemical properties. uobaghdad.edu.iq

A general method applicable to the preparation of various halobenzaldehydes, including this compound and 2-bromo-4-methylbenzaldehyde, involves the conversion of the corresponding aromatic amine. orgsyn.org 2-Bromo-4-methylbenzaldehyde is noted for its use in carbonylative Stille couplings and intramolecular Heck reactions. scbt.com

The physical properties of these isomers, while similar due to the presence of the same functional groups, can show slight differences. uobaghdad.edu.iq For instance, the melting point of 2-bromo-4-methylbenzaldehyde is reported as 30-31°C, while that of 5-bromo-2-methylbenzaldehyde is between 45.0 and 49.0°C. orgsyn.orgchemdad.com

Table 1: Comparison of Positional Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 90221-55-9 | C8H7BrO | 199.04 | 45.0-49.0 chemdad.com |

| 5-Bromo-2-methylbenzaldehyde | 90050-59-2 | C8H7BrO | 199.04 | 45.0-49.0 chemdad.com |

| 2-Bromo-4-methylbenzaldehyde | 824-54-4 | C8H7BrO | 199.04 | 30-35 sigmaaldrich.com |

| 4-Bromo-2-methylbenzaldehyde | 24078-12-4 | C8H7BrO | 199.04 | Not specified |

| 4-Bromo-3-methylbenzaldehyde | 78775-11-8 | C8H7BrO | 199.04 | Not specified |

| 2-Bromo-6-methylbenzaldehyde (B2506949) | 176504-70-4 | C8H7BrO | 199.05 | Not specified |

Data sourced from various chemical suppliers and databases.

Chloro-, Fluoro-, and Iodo-Substituted Benzaldehyde Derivatives

The substitution of bromine with other halogens like chlorine, fluorine, or iodine creates a diverse range of benzaldehyde derivatives with unique properties.

Chloro-Substituted Benzaldehydes: The synthesis of chloro-substituted methylbenzaldehydes can be achieved through various methods. For example, 2-chloro-6-methylbenzaldehyde (B74664) can be prepared by treating 2-chloro-6-fluorobenzaldehyde (B137617) with methylmagnesium chloride. researchgate.net Another approach involves the ortho-lithiation of 2-(3-chlorophenyl)-1,3-dioxolanes to prepare 2-substituted 3-chlorobenzaldehydes. researchgate.net The synthesis of 2-amino-5-chloro-3-methylbenzaldehyde (B170254) often starts from 2-nitro-3-methylbenzoic acid, followed by reduction, chlorination, and other transformations. evitachem.com These compounds undergo typical reactions of aldehydes and halogenated aromatics, such as oxidation, reduction, and substitution.

Fluoro-Substituted Benzaldehydes: Fluorinated benzaldehydes can be synthesized through methods like the formylation of fluorinated aromatic compounds using carbon monoxide and aluminum chloride. google.com Halogen-exchange reactions, where a chlorinated benzaldehyde is treated with a metal fluoride, are also employed. google.com The synthesis of 4-fluoro-2-methylbenzaldehyde (B1304903) often starts from fluorinated aromatic precursors and requires precise control of reaction conditions. innospk.com These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. innospk.com

Iodo-Substituted Benzaldehydes: The synthesis of iodo-substituted benzaldehydes can be challenging due to the weak directing ability of the aldehyde group. google.com Methods include the diazotization of anilines followed by reaction with cuprous iodide. google.com More direct methods involve the iodination of electron-rich arenes using reagents like N-iodosuccinimide. organic-chemistry.org For instance, 2-iodo-4-methylbenzaldehyde (B3228056) can be synthesized by the iodination of 4-methylbenzaldehyde. These iodo-compounds are useful in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. smolecule.com

Table 2: Examples of Halogenated Methylbenzaldehyde Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-3-methylbenzaldehyde | 61563-28-8 | C8H7ClO | 154.6 |

| 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | C8H8ClNO | 169.61 |

| 4-Fluoro-2-methylbenzaldehyde | 63082-12-2 | C8H7FO | 138.14 |

| 2-Fluoro-4-methylbenzaldehyde | 146137-80-6 | C8H7FO | 138.14 |

| 2-Iodo-4-methylbenzaldehyde | 126156-28-3 | C8H7IO | 246.04 |

| 2-Hydroxy-3-iodo-5-methylbenzaldehyde | Not specified | C8H7IO2 | 262.04 |

Data sourced from various chemical suppliers and databases.

Derivatives Bearing Modified Aldehyde Functionalities

The aldehyde group of this compound is a key site for chemical modification. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into other functional groups. For example, the aldehyde can react with amines to form imines (Schiff bases), which are important intermediates in the synthesis of various compounds, including heterocyclic structures. smolecule.com The aldehyde can also participate in condensation reactions like the Knoevenagel and aldol (B89426) condensations to form new carbon-carbon bonds. smolecule.com

Derivatives with Diverse Substituents on the Aromatic Ring

Beyond halogenation, the aromatic ring of this compound can be functionalized with a variety of other substituents, leading to a vast array of derivatives with tailored properties. These substituents can be introduced through various organic reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by another group.

For example, the introduction of a hydroxyl group leads to compounds like 5-bromo-2-hydroxy-3-methylbenzaldehyde, which is synthesized by the bromination of 2-hydroxy-3-methylbenzaldehyde. The presence of both a bromine atom and a methyl group confers distinct chemical reactivity and biological activity compared to its analogs. Similarly, the addition of an amino group, as seen in 2-amino-5-chloro-3-methylbenzaldehyde, enhances the nucleophilicity of the aromatic ring, facilitating further electrophilic substitution reactions.

The introduction of multiple halogen atoms, such as in 2-bromo-5-chloro-4-methylbenzaldehyde (B1382935) and 2-bromo-4-fluoro-5-methylbenzaldehyde, creates polyhalogenated derivatives with enhanced reactivity in cross-coupling and nucleophilic substitution reactions.

Spectroscopic and Computational Studies in Elucidating Molecular Behavior

Advanced Spectroscopic Characterization in Research Contexts

Modern spectroscopic techniques are indispensable tools in the synthesis and analysis of 2-Bromo-5-methylbenzaldehyde, ensuring structural integrity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. While experimental spectra are detailed in specific research contexts, predicted NMR data provide a reliable reference for its characterization. guidechem.comguidechem.com ¹H NMR spectroscopy identifies the chemical environment of the hydrogen atoms, and ¹³C NMR spectroscopy provides information on the carbon skeleton.

The anticipated ¹H NMR spectrum would show distinct signals for the aldehydic proton, the aromatic protons, and the methyl group protons. The aldehydic proton is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons would exhibit splitting patterns influenced by their position relative to the bromo and methyl substituents. The methyl group protons would appear as a singlet further upfield.

The ¹³C NMR spectrum would complement this by showing a signal for the carbonyl carbon around 190 ppm, along with distinct signals for the aromatic carbons, whose shifts are influenced by the attached bromine atom and methyl group.

Table 1: Predicted NMR Data for this compound Data is based on computational predictions and typical chemical shifts for analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~10.0 | Singlet | Aldehyde (-CHO) |

| ¹H | 7.5 - 7.8 | Multiplet | Aromatic (Ar-H) |

| ¹H | ~2.4 | Singlet | Methyl (-CH₃) |

| ¹³C | ~190 | Singlet | Carbonyl (C=O) |

| ¹³C | 125 - 140 | Multiplet | Aromatic (Ar-C) |

| ¹³C | ~20 | Singlet | Methyl (-CH₃) |

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation patterns of this compound. The compound's molecular formula is C₈H₇BrO, corresponding to a monoisotopic mass of approximately 197.968 Da and an average molecular weight of 199.04 g/mol . nih.govsynquestlabs.comnih.gov In MS analysis, a molecular ion peak ([M]⁺) would be observed around m/z 199, confirming the compound's molecular weight. The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Further fragmentation would likely involve the loss of the aldehyde group or the bromine atom. Computational predictions of collision cross-section (CCS) values for different adducts of the molecule help in its identification in complex mixtures. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 198.97531 | 130.3 |

| [M+Na]⁺ | 220.95725 | 143.4 |

| [M-H]⁻ | 196.96075 | 137.3 |

| [M+K]⁺ | 236.93119 | 132.7 |

| [M+HCOO]⁻ | 242.96623 | 153.1 |

| Source: Data derived from computational predictions. uni.lu |